(2-Amino-5-fluorophenyl)(morpholino)methanone
Overview
Description
(2-Amino-5-fluorophenyl)(morpholino)methanone is a chemical compound with the molecular formula C11H13FN2O2 and a molecular weight of 224.23 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a morpholino group attached to a phenyl ring. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
The synthesis of (2-Amino-5-fluorophenyl)(morpholino)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and morpholine.
Reaction Conditions: The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions.
Synthetic Route: The 2-fluoroaniline is first reacted with a carbonyl compound to form an intermediate, which is then treated with morpholine to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
(2-Amino-5-fluorophenyl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2-Amino-5-fluorophenyl)(morpholino)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Amino-5-fluorophenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit kinases involved in cell cycle regulation, leading to potential anticancer effects .
Comparison with Similar Compounds
(2-Amino-5-fluorophenyl)(morpholino)methanone can be compared with similar compounds such as:
(2-Fluorophenyl)(morpholino)methanone: Lacks the amino group, which may result in different biological activities.
(2-Amino-5-chlorophenyl)(morpholino)methanone: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-amino-5-fluorophenyl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPZLMDXESLDJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241662 | |
Record name | (2-Amino-5-fluorophenyl)-4-morpholinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094449-18-9 | |
Record name | (2-Amino-5-fluorophenyl)-4-morpholinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1094449-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Amino-5-fluorophenyl)-4-morpholinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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